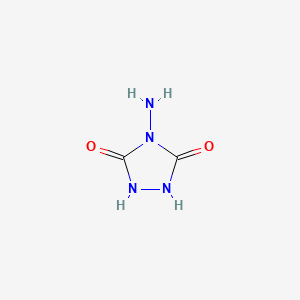

4-氨基-1,2,4-三唑烷-3,5-二酮

描述

4-Amino-1,2,4-triazolidine-3,5-dione, or ATD, is a heterocyclic compound composed of an amine and a triazole ring. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. ATD is a versatile compound with a variety of applications in the fields of medicine, biochemistry, and organic chemistry.

科学研究应用

聚合物合成

4-氨基-1,2,4-三唑烷-3,5-二酮(ATD)已被应用于聚合物科学领域。Mallakpour和Rafiee(2004)展示了其在与二异氰酸酯进行微波辅助快速缩聚反应中的应用,以生产新型聚脲。这些聚脲具有显著的固有粘度,并通过各种方法进行分析,包括红外线、核磁共振和热重分析 (Mallakpour & Rafiee, 2004)。

固相合成

Park和Cox(2002)探索了ATD在固相合成中的应用。他们通过固相中的环消除开发了一种ATD的无痕合成方法。这个过程涉及催化碱诱导或回流尿素氨基甲酸酯中间体 (Park & Cox, 2002)。

光催化降解研究

Guillard等人(2002)研究了三唑烷的杂环衍生物(包括ATD)的光催化降解机制。他们使用TiO2光催化技术研究了这些机制,并揭示了降解的各种途径,有助于理解水中污染物的降解 (Guillard et al., 2002)。

抗菌和抗氧化活性

Adibi等人(2012)检查了4-取代ATD衍生物的体外抗菌、抗真菌和抗氧化活性。这些化合物对多种革兰氏阳性和阴性细菌以及酵母白色念珠菌表现出显著活性。通过脂质过氧化预防和自由基清除评估了它们的抗氧化活性 (Adibi et al., 2012)。

安全和危害

The safety information for 4-Amino-1,2,4-triazolidine-3,5-dione includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The future directions of research on 4-Amino-1,2,4-triazolidine-3,5-dione could involve exploring its reactivity with a wide array of unsaturated hydrocarbons . Additionally, the synthesis of new 1,2,4-triazolidines-3-thiones, which are structurally similar to 4-Amino-1,2,4-triazolidine-3,5-dione, could serve as a template for drug designing such as AChE inhibitors .

作用机制

Mode of Action

It’s known that this compound can form stable adducts with copper atoms, as shown in its adduct with cucl2 . The copper atoms are octahedrally coordinated by two oxygen atoms and two aminic nitrogen from chelating uraxines and two chlorine atoms . This suggests that 4-Amino-1,2,4-triazolidine-3,5-dione may interact with its targets through coordination chemistry.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-1,2,4-triazolidine-3,5-dione is currently unavailable

生化分析

Biochemical Properties

4-Amino-1,2,4-triazolidine-3,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction leads to the inhibition of acetylcholinesterase activity, which can have various physiological effects

Cellular Effects

The effects of 4-Amino-1,2,4-triazolidine-3,5-dione on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 4-Amino-1,2,4-triazolidine-3,5-dione can lead to an accumulation of acetylcholine, which in turn affects cell signaling and neurotransmission . Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect on cellular metabolism is complex and may vary depending on the specific cell type and experimental conditions.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-1,2,4-triazolidine-3,5-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This inhibition results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 4-Amino-1,2,4-triazolidine-3,5-dione may interact with other enzymes and proteins, altering their activity and subsequently affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1,2,4-triazolidine-3,5-dione can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. It has been reported that 4-Amino-1,2,4-triazolidine-3,5-dione is relatively stable under normal laboratory conditions . Its degradation products and their potential impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Amino-1,2,4-triazolidine-3,5-dione in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of acetylcholinesterase and modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, hepatotoxicity, and other systemic toxicities. It is important to determine the threshold doses for both therapeutic and toxic effects to ensure the safe and effective use of 4-Amino-1,2,4-triazolidine-3,5-dione in biomedical applications.

Metabolic Pathways

4-Amino-1,2,4-triazolidine-3,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic role Additionally, it may influence other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules

Transport and Distribution

The transport and distribution of 4-Amino-1,2,4-triazolidine-3,5-dione within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Amino-1,2,4-triazolidine-3,5-dione can localize to various cellular compartments, where it exerts its biochemical effects. The accumulation and localization of the compound within specific tissues and organs can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Amino-1,2,4-triazolidine-3,5-dione is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it inhibits acetylcholinesterase and modulates neurotransmission. Understanding the subcellular localization of 4-Amino-1,2,4-triazolidine-3,5-dione can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMTHGMFVQPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286392 | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21531-96-4 | |

| Record name | 21531-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

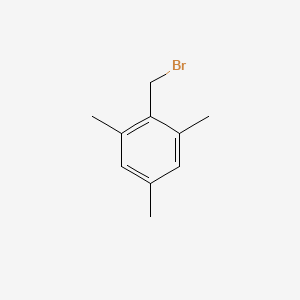

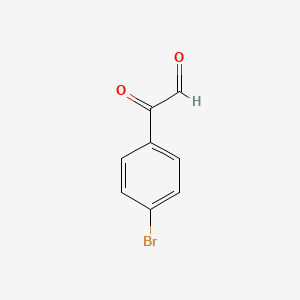

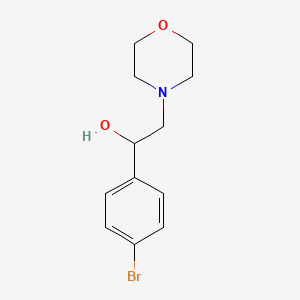

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Amino-1,2,4-triazolidine-3,5-dione in forming complexes with transition metals?

A1: The crystal structure analysis of 4-Amino-1,2,4-triazolidine-3,5-dione reveals its potential to act as a ligand through its nitrogen and oxygen atoms []. This capability allows it to form complexes with transition metals like copper(II) []. The study specifically elucidates the crystal structure of dichlorobis(4-amino-1,2,4-triazolidine-3,5-dione-N, O)copper(II), showcasing the coordination mode of urazine with the copper ion [].

Q2: How have researchers explored the complex formation between 4-Amino-1,2,4-triazolidine-3,5-dione and different transition metals?

A2: Researchers have successfully synthesized and characterized complexes of 4-Amino-1,2,4-triazolidine-3,5-dione with various transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) []. These complexes were characterized using various techniques, confirming the interaction between the ligand and the metal ions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)